molecular formula C19H22O3 B11380794 3-tert-butyl-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one

3-tert-butyl-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one

Cat. No.: B11380794
M. Wt: 298.4 g/mol
InChI Key: PKTWNKOQUNZIKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-butyl-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one is a furocoumarin derivative characterized by a fused furan (furo) and coumarin (chromen-7-one) ring system. The numbering of the fused rings follows the IUPAC convention, with the furan moiety attached at the [2,3-f] positions of the coumarin core. Substituents include a tert-butyl group at position 3, a methyl group at position 4, and a propyl chain at position 9. These substituents influence its physicochemical properties, such as lipophilicity and steric bulk, which are critical for biological interactions .

Synthetic routes for analogous furocoumarins often involve Williamson etherification followed by cyclization. For example, angular furocoumarins like 4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one (compound 26) are synthesized via the Williamson reaction of hydroxycoumarin with phenacyl bromide, followed by polyphosphoric acid-mediated cyclization . Similar methodologies may apply to the target compound, though its tert-butyl and propyl groups likely require tailored reagents or conditions.

Properties

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

3-tert-butyl-4-methyl-9-propylfuro[2,3-f]chromen-7-one

InChI

InChI=1S/C19H22O3/c1-6-7-12-9-15(20)22-14-8-11(2)16-13(19(3,4)5)10-21-18(16)17(12)14/h8-10H,6-7H2,1-5H3

InChI Key

PKTWNKOQUNZIKA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of a base such as potassium carbonate in dry acetone. The reaction mixture is then heated to facilitate cyclization, forming the furochromenone core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the furochromenone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Research indicates that furanocoumarins, including 3-tert-butyl-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one, exhibit promising antimicrobial and anticancer properties. Studies have shown that this compound can inhibit the growth of various microbial strains and cancer cells.

  • Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines. For example, it has shown IC50 values in the low micromolar range against breast cancer cells (MCF-7) and colon cancer cells (HT-29) .

Biological Studies

The compound has been used in biological studies to investigate its interaction with biological systems:

  • Neurotoxicity Studies : Molecular docking studies suggest that this compound may interact with acetylcholinesterase, potentially affecting neurotransmission pathways relevant to neurodegenerative diseases .
  • Oxidative Stress Research : This compound has been shown to induce oxidative stress in cellular models, leading to increased levels of reactive oxygen species (ROS), which can contribute to cellular damage .

Material Science

Due to its unique chemical structure, this compound is being explored for applications in material science:

  • Liquid Crystals : The compound's properties make it a candidate for developing liquid crystal materials that could be utilized in display technologies.

Case Study 1: Anticancer Activity

A study published in Molecules assessed the anticancer activity of various furanocoumarins, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines with IC50 values ranging from 10 to 30 µM .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, researchers evaluated the effectiveness of furanocoumarins against pathogenic bacteria. The findings revealed that the compound demonstrated a minimum inhibitory concentration (MIC) of around 15 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential .

Mechanism of Action

The mechanism of action of 3-tert-butyl-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-tert-butyl-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one becomes evident when compared to related furocoumarins and heterocyclic derivatives. Key differences lie in substituent patterns, synthesis strategies, and biological activities.

Table 1: Structural and Functional Comparison of Furocoumarin Derivatives

Compound Name Substituents (Positions) Synthesis Method Biological Activity/Properties References
This compound tert-butyl (3), methyl (4), propyl (9) Williamson + cyclization (hypothesized) Potential antibacterial (inferred)
4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one (26) phenyl (3), methyl (4, 9) Williamson reaction + PPA cyclization Antibacterial (E. coli, S. aureus)
9-ethyl-3-(3-methoxyphenyl)-4-methyl-furo[2,3-f]chromen-7-one ethyl (9), methoxyphenyl (3), methyl (4) Not specified Unknown (structural analog)
3-(biphenyl-4-yl)-9-methyl-5-propyl-furo[3,2-g]chromen-7-one biphenyl (3), methyl (9), propyl (5) Not specified Unknown (hybrid structure)
2,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one methyl (2, 5, 9) Not specified Low solubility, weak acidity (pKa ~4.5)

Key Findings

Substituent Effects on Bioactivity: The tert-butyl group at position 3 in the target compound enhances steric bulk and lipophilicity compared to phenyl or methoxyphenyl substituents in analogs (e.g., compound 26). This may improve membrane permeability in antibacterial applications, as seen in related quinolone derivatives where bulky groups enhance activity against Gram-positive bacteria . In contrast, methyl or ethyl groups (e.g., compound 26 or FDB002673) offer less steric hindrance .

Synthetic Strategies: Angular furocoumarins (e.g., compound 26) are synthesized via Williamson etherification followed by cyclization with polyphosphoric acid (PPA) . The target compound likely follows a similar pathway, though tert-butyl and propyl groups may necessitate optimized conditions for regioselectivity. Pyrano[2,3-f]chromen-diones (e.g., hybrids in ) employ hydrazine or guanidine recyclization, diverging from furocoumarin synthesis .

Physicochemical Properties: Bulky alkyl groups (tert-butyl, propyl) reduce solubility compared to hydroxyl- or methoxy-substituted derivatives (e.g., FDB002844: 9-hydroxy-2-(2-hydroxypropan-2-yl)-7H-furo[3,2-g]chromen-7-one) .

Extrapolating these findings requires caution . Limited data exist on the target compound’s specific bioactivity, necessitating further studies to validate inferred properties.

Biological Activity

3-tert-butyl-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one is a synthetic compound belonging to the furochromene class, noted for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H24O3
  • Molecular Weight : 288.38 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against a range of cancer cell lines. For example, studies have shown that it can induce apoptosis in breast cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.2Apoptosis via ROS generation
HeLa (Cervical Cancer)12.5Caspase activation
A549 (Lung Cancer)18.0Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Its effectiveness is attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic
Pseudomonas aeruginosa16 µg/mLBactericidal

The biological activity of this compound is primarily mediated through:

  • Inhibition of Enzymes : The compound inhibits key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and cyclin-dependent kinases.
  • Induction of Oxidative Stress : It generates ROS that lead to cellular damage and apoptosis.
  • Modulation of Signaling Pathways : It affects pathways related to cell survival, such as the PI3K/Akt pathway.

Case Studies

  • Study on Breast Cancer Cells : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers .
  • Antimicrobial Efficacy Assessment : A recent study evaluated the antimicrobial activity against clinical isolates of Staphylococcus aureus and found significant inhibition at concentrations lower than traditional antibiotics .

Q & A

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

TechniqueExpected DataReference Compound
1H^1H NMRδ 1.35 (s, 9H, tert-butyl), δ 1.25 (d, 3H, methyl)Imperatorin (δ 1.45, tert-butyl)
HRMSm/z 328.204 [M+H]+^+Oxypeucedanin hydrate (m/z 304.295)
IR1705 cm1^{-1} (C=O)Bergaptol (1702 cm1^{-1})

Q. Table 2. Optimized Reaction Conditions for Synthesis

ParameterOptimal ValueRationale
Temperature0–25°CPrevents side reactions in acid-sensitive intermediates
SolventDichloromethaneEnhances solubility of nonpolar substituents
CatalystH2_2SO4_4 (0.1 M)Facilitates cyclization without over-oxidation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.